molecular formula C13H20BNO4S B1456163 2-(Ethanesulfonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1449010-00-7

2-(Ethanesulfonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1456163
CAS No.: 1449010-00-7
M. Wt: 297.2 g/mol
InChI Key: QOLFEWVIPJFAPE-UHFFFAOYSA-N
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Description

2-(Ethanesulfonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with an ethanesulfonyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group

Properties

IUPAC Name

2-ethylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4S/c1-6-20(16,17)11-8-7-10(9-15-11)14-18-12(2,3)13(4,5)19-14/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLFEWVIPJFAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethanesulfonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring, followed by the introduction of the ethanesulfonyl group and the tetramethyl-1,3,2-dioxaborolan-2-yl group through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethanesulfonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The ethanesulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanesulfonyl group can yield sulfonic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-(Ethanesulfonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

    Material Science: It is used in the development of novel materials with specific properties.

    Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biology.

Mechanism of Action

The mechanism of action of 2-(Ethanesulfonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets. The ethanesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyridine ring can also participate in various binding interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Ethanesulfonyl)pyridine: Lacks the tetramethyl-1,3,2-dioxaborolan-2-yl group, resulting in different reactivity and applications.

    5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine:

Uniqueness

2-(Ethanesulfonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the combination of the ethanesulfonyl and tetramethyl-1,3,2-dioxaborolan-2-yl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Biological Activity

2-(Ethanesulfonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1449010-00-7) is a complex organic compound that has garnered attention for its potential biological activities. Its structure features a pyridine ring substituted with a sulfonyl group and a dioxaborolane moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H20BNO4S. The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, studies on related non-nucleoside inhibitors have shown potent inhibition against RNA-dependent RNA polymerase (NS5B), a crucial enzyme in viral replication. These compounds demonstrated effective inhibition at low concentrations (EC50 < 50 nM) in cell-based assays .

Anticancer Properties

Preliminary investigations suggest that the compound may possess anticancer activity. Compounds with similar structural features have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further studies are needed to elucidate the specific pathways involved.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various contexts. For example, related compounds have demonstrated significant inhibition of cytochrome P450 enzymes (CYPs), which are essential for drug metabolism. Inhibition of CYP3A4 was noted with an IC50 value of 0.34 μM in related studies . Such interactions could lead to drug-drug interactions and necessitate careful evaluation in therapeutic settings.

Case Studies and Research Findings

StudyFindings
Antiviral Activity Study Demonstrated effective inhibition of NS5B with EC50 < 50 nM .
Enzyme Inhibition Analysis Showed potent inhibition of CYP3A4 (IC50 = 0.34 μM) and time-dependent inhibition characteristics .
Anticancer Potential Similar compounds induced apoptosis in cancer cell lines; further studies required for specific mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Ethanesulfonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
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2-(Ethanesulfonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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